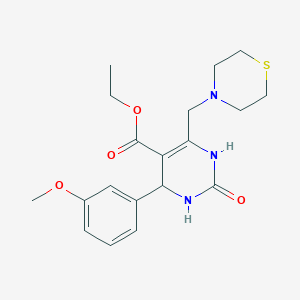
5,6,7-Trimethoxy-3-(4-methoxyphenyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-2-one core structure with methoxy groups at positions 5, 6, and 7, and a 4-methoxyphenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromen-2-one derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a brominated chromen-2-one derivative with a boronic acid derivative of the methoxyphenyl group . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature and position of the substituents.
Scientific Research Applications
5,6,7-Trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Cell Signaling: The compound can modulate cell signaling pathways, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trimethoxy-3′,4′-methylenedioxy-flavone: This compound has a similar core structure but with a methylenedioxy group instead of a methoxy group.
5,6,7-Trimethoxy-3-(6-methoxybenzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one:
Uniqueness
5,6,7-Trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of multiple methoxy groups enhances its solubility and bioavailability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)13-9-14-15(25-19(13)20)10-16(22-2)18(24-4)17(14)23-3/h5-10H,1-4H3 |
InChI Key |
IEJGFDLBWFDNST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3OC2=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11456523.png)
![13-[(4-fluorophenyl)methylsulfanyl]-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11456531.png)
![3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11456532.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11456538.png)
![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11456549.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B11456552.png)
![12-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11456553.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide](/img/structure/B11456560.png)
![N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]pyrazine-2-carboxamide](/img/structure/B11456562.png)
![3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11456566.png)


![14-(2-chlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11456575.png)
![Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11456589.png)
